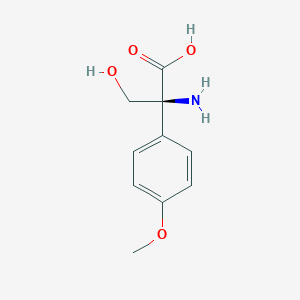(2S)-2-Amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC17225259
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-15-8-4-2-7(3-5-8)10(11,6-12)9(13)14/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
| Standard InChI Key | LFPCKHMOQBDNPF-SNVBAGLBSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@](CO)(C(=O)O)N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CO)(C(=O)O)N |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Features
The compound’s structure integrates a propanoic acid backbone with three critical substituents:
-
An amino group (-NH₂) at the C2 position.
-
A hydroxyl group (-OH) at the C3 position.
-
A 4-methoxyphenyl group attached to the C2 carbon.
The (2S) stereodescriptor specifies the absolute configuration at the chiral C2 center, which governs its spatial orientation and biological interactions .
Table 1: Comparative Molecular Properties of Structurally Related Compounds
Spectroscopic and Stereochemical Analysis
While direct spectral data for the target compound remains unpublished, analogous structures provide insight into expected characteristics:
-
Infrared (IR) Spectroscopy: Peaks corresponding to -NH₂ (3300–3500 cm⁻¹), -OH (3200–3600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing Strategies
Laboratory-Scale Synthesis
The compound’s synthesis likely follows a multi-step route leveraging asymmetric catalysis to establish the (2S) configuration:
-
Aldol Condensation:
Reaction of 4-methoxybenzaldehyde with a glycine equivalent (e.g., Schiff base) under basic conditions forms the β-hydroxy-α-amino acid intermediate . -
Stereoselective Reduction:
Catalytic hydrogenation or enzymatic resolution ensures enantiomeric purity at the C2 position. -
Acid Hydrolysis:
Cleavage of protecting groups yields the free amino acid, which may be isolated as a hydrochloride salt for stability .
Key Reaction Equation:
Industrial Production Considerations
Scalable synthesis requires optimization of:
-
Catalyst Efficiency: Immobilized enzymes or chiral metal complexes to enhance stereoselectivity.
-
Purification Techniques: Chromatography or crystallization to achieve >99% enantiomeric excess (ee).
Physicochemical and Reactive Properties
Solubility and Stability
-
Aqueous Solubility: Moderate (estimated 5–10 mg/mL at pH 7), influenced by ionizable -COOH and -NH₂ groups .
-
Thermal Stability: Decomposes above 200°C, with degradation pathways involving decarboxylation and ether cleavage .
Reactivity Profile
-
Oxidation: The C3 hydroxyl group is susceptible to oxidation, forming a ketone derivative under strong oxidizing conditions (e.g., KMnO₄) .
-
Esterification: Reacts with alcohols in acidic media to yield ester derivatives, useful in prodrug design.
Applications in Scientific Research
Pharmaceutical Development
-
Chiral Building Block: Serves as a precursor for peptidomimetics targeting G-protein-coupled receptors (GPCRs) .
-
Antioxidant Activity: The phenolic moiety may confer radical-scavenging properties, analogous to tyrosine derivatives .
Materials Science
-
Ligand Design: Coordinates transition metals (e.g., Cu²⁺) in catalytic systems for asymmetric synthesis .
Challenges and Future Directions
-
Stereochemical Purity: Scalable methods for maintaining high ee in industrial settings remain underdeveloped.
-
Biological Evaluation: In vivo pharmacokinetic and toxicity studies are needed to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume